molecular formula C12H15ClN2 B070839 4-(Piperidin-4-YL)benzonitrile hydrochloride CAS No. 162997-34-4

4-(Piperidin-4-YL)benzonitrile hydrochloride

Cat. No. B070839
M. Wt: 222.71 g/mol
InChI Key: WKZCFNFGOOKBNQ-UHFFFAOYSA-N
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Patent
US09428502B2

Procedure details

Into a 500-mL three neck round-bottom flask, was placed a solution of tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate (compound 1.1, 20 g, crude) in ethyl acetate (200 mL). Hydrogen chloride (gas) was introduced to the solution and the resulting mixture was stirred for 30 min at room temperature. The solids were collected by filtration, then washed with ethyl acetate (100 mL) and ether (100 mL) to yield the title compound as a white solid (14 g, 57% over two steps).
[Compound]
Name
three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
57%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)=[CH:5][CH:4]=1)#[N:2].[ClH:22]>C(OCC)(=O)C>[ClH:22].[NH:12]1[CH2:13][CH2:14][CH:9]([C:6]2[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)[CH2:10][CH2:11]1 |f:3.4|

Inputs

Step One
Name
three
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C1CCN(CC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C1CCN(CC1)C(=O)OC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate (100 mL) and ether (100 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.N1CCC(CC1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.